N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide
CAS No.: 1396710-95-4
Cat. No.: VC6679085
Molecular Formula: C23H20N2O2
Molecular Weight: 356.425
* For research use only. Not for human or veterinary use.
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide - 1396710-95-4](/images/structure/VC6679085.png)
Specification
CAS No. | 1396710-95-4 |
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Molecular Formula | C23H20N2O2 |
Molecular Weight | 356.425 |
IUPAC Name | 4-cyano-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |
Standard InChI | InChI=1S/C23H20N2O2/c1-23(27,16-25-22(26)20-9-7-17(15-24)8-10-20)21-13-11-19(12-14-21)18-5-3-2-4-6-18/h2-14,27H,16H2,1H3,(H,25,26) |
Standard InChI Key | DMXBGANTUHERON-UHFFFAOYSA-N |
SMILES | CC(CNC(=O)C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide, reflects its bipartite architecture . The biphenyl segment consists of two phenyl rings connected at the 1 and 1' positions, with one phenyl group substituted at the 4-position by a 2-hydroxypropyl chain. This hydroxypropyl group is further functionalized via an amide bond to a 4-cyanobenzoyl unit, introducing both polar (amide, hydroxyl) and nonpolar (aromatic, cyanide) regions.
Structural Features
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Biphenyl Core: The planar biphenyl system enables π-π stacking interactions, a trait often exploited in drug design to enhance binding affinity .
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Hydroxypropyl Linker: The secondary alcohol at the 2-position of the propyl chain introduces stereochemical complexity, though specific stereoisomerism data are unavailable.
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4-Cyanobenzamide: The electron-withdrawing cyano group at the benzamide’s para position may influence electronic properties and metabolic stability .
Table 1: Key Chemical Identifiers
Property | Value |
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CAS Number | 1396710-95-4 |
Molecular Formula | |
Molecular Weight | 356.4 g/mol |
IUPAC Name | N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide |
Synthesis and Production
Hypothetical Pathways
While explicit synthesis protocols for this compound are absent from public databases, analogous benzamide derivatives are typically synthesized via amide coupling reactions. A plausible route involves:
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Biphenyl Intermediate Preparation: Suzuki-Miyaura coupling of 4-bromophenylboronic acid with phenyl bromide to form 4-bromobiphenyl.
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Hydroxypropyl Introduction: Nucleophilic substitution of the bromine with a 2-hydroxypropylamine group under basic conditions.
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Benzamide Formation: Reaction of the amine with 4-cyanobenzoyl chloride in the presence of a coupling agent like HATU .
Physicochemical Properties
Experimental Data Gaps
Publicly accessible sources report N/A for density, melting point, boiling point, and flash point . This lack of data underscores the need for experimental characterization to assess solubility, stability, and handling requirements.
Computational Predictions
Using group contribution methods, the logP (octanol-water partition coefficient) is estimated to be ~3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in pharmacological contexts . The polar surface area (PSA) of 58.6 Ų suggests moderate permeability, typical of orally bioavailable drugs .
Future Research Directions
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Synthetic Optimization: Develop stereoselective routes to produce enantiomerically pure forms.
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Physicochemical Profiling: Determine melting point, solubility, and stability under various conditions.
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Biological Screening: Evaluate activity against kinase panels and GPCRs to identify therapeutic potential.
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